molecular formula C17H17N B14386162 N-(Propan-2-YL)phenanthren-9-amine CAS No. 87884-72-8

N-(Propan-2-YL)phenanthren-9-amine

Cat. No.: B14386162
CAS No.: 87884-72-8
M. Wt: 235.32 g/mol
InChI Key: HRVGUWSNQUQIMH-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)phenanthren-9-amine is an organic compound that belongs to the class of phenanthrenes and derivatives. It is characterized by the presence of a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)phenanthren-9-amine typically involves the alkylation of 9-aminophenanthrene. One common method is the reaction of 9-aminophenanthrene with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Propan-2-yl)phenanthren-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)phenanthren-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)phenanthren-9-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and alter its pharmacokinetic properties compared to its parent compound .

Properties

CAS No.

87884-72-8

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N-propan-2-ylphenanthren-9-amine

InChI

InChI=1S/C17H17N/c1-12(2)18-17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-12,18H,1-2H3

InChI Key

HRVGUWSNQUQIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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